molecular formula C20H22N2O2 B2602392 (E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide CAS No. 867293-23-0

(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide

Cat. No.: B2602392
CAS No.: 867293-23-0
M. Wt: 322.408
InChI Key: OQQDZFQCRJBETM-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, an ethoxynaphthalene moiety, and a diethylprop-2-enamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxynaphthalene with a suitable cyano-containing precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(2-methoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide
  • (E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-dimethylprop-2-enamide

Uniqueness

(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-22(5-2)20(23)16(14-21)13-18-17-10-8-7-9-15(17)11-12-19(18)24-6-3/h7-13H,4-6H2,1-3H3/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQDZFQCRJBETM-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=C(C=CC2=CC=CC=C21)OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=C(C=CC2=CC=CC=C21)OCC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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